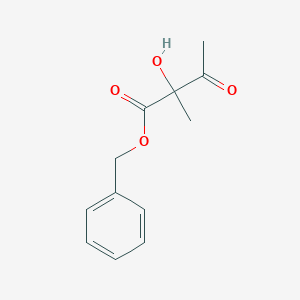

![molecular formula C₂₅H₃₁NO₉S B1144810 (S)-7-Amino-1,2-dimethoxy-10-(methylthio)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydrobenzo[a]heptalen-9(5H)-one CAS No. 177991-81-0](/img/structure/B1144810.png)

(S)-7-Amino-1,2-dimethoxy-10-(methylthio)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydrobenzo[a]heptalen-9(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is of significant interest in the field of organic chemistry due to its complex structure and potential applications in various chemical reactions and as a precursor for more complex molecules. The synthesis and analysis of its molecular structure, along with its chemical and physical properties, provide insight into its reactivity and potential uses in scientific research.

Synthesis Analysis

The synthesis of related benzo[b]pyrans involves one-step or multi-step reactions, often utilizing three-component condensations or one-pot synthesis methods. For instance, substituted 2-aminobenzo[b]pyrans have been synthesized through the three-component condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones (Shestopalov et al., 2003). These methods highlight the versatility and efficiency of synthesizing complex molecules through catalyzed reactions in various solvents and conditions.

Molecular Structure Analysis

The molecular and crystal structure of similar compounds has been established through techniques like X-ray diffraction analysis. These studies reveal the arrangement of atoms within the molecules and their spatial configuration, which is crucial for understanding the compound's reactivity and interaction with other molecules. For example, the structure of 2-amino-3-(2-methoxyethoxycarbonyl)-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran was determined to elucidate its geometric parameters and molecular orientation (Shestopalov et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving benzo[b]pyrans typically showcase their reactivity and potential to undergo transformations into various other compounds. For example, the one-pot synthesis of tetrahydrobenzo[b]pyran derivatives under catalysis highlights the compound's ability to participate in multi-component reactions, leading to the efficient synthesis of complex molecules (Mohammadi et al., 2017). These properties are essential for their application in synthesizing novel compounds with potential pharmaceutical or material science applications.

Scientific Research Applications

Forced Degradation Study of Thiocolchicoside

Thiocolchicoside (TCC) undergoes degradation under acidic, basic, and oxidative conditions, but remains stable against other stress conditions. Degradation products (DPs) were identified and their mass fragmentation pathways were established using LC-MS experiments. This study provides insight into the stability of TCC under various conditions, which is crucial for its application and storage in scientific research. Notably, D1SO and D3 were identified as indicators of stability for oxidative and hydrolytic stress conditions respectively, which is significant for understanding the degradation behavior of TCC in different environments (Del Grosso Erika, A. Silvio, & Grosa Giorgio, 2012).

Synthesis and Application of 2-Amino Glucose-Based Nanocatalysts

2-Amino glucose serves as a substrate for the synthesis of NiFe2O4@SiO2@amino glucose, which is utilized for the green synthesis of bis(1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)methanes through one-pot condensation. This method is environmentally friendly, offering advantages like high purity of the desired products, short reaction time, and an easy workup procedure. The approach's eco-friendliness and efficiency in product synthesis make it a valuable technique in scientific research, particularly in sustainable chemistry applications (B. Aghazadeh & M. Nikpassand, 2019).

Electrochemical Oxidation and Synthesis of Phenanthropyrrolidines

Electrochemical oxidation of certain compounds leads to the synthesis of phenanthropyrrolidines. This process involves various chemical transformations, including reduction, treatment with propylamine, and further reduction. Understanding the chemical pathways and transformations involved in the synthesis of phenanthropyrrolidines can provide valuable insights into the development of new pharmaceuticals and chemical compounds (P. Bird, G. Black, H. Lloyd, M. Sainsbury, & D. Scopes, 1986).

properties

IUPAC Name |

(7S)-7-amino-1,2-dimethoxy-10-methylsulfanyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO9S/c1-32-23-16(34-25-22(31)21(30)20(29)17(10-27)35-25)8-11-4-6-14(26)13-9-15(28)18(36-3)7-5-12(13)19(11)24(23)33-2/h5,7-9,14,17,20-22,25,27,29-31H,4,6,10,26H2,1-3H3/t14-,17+,20+,21-,22+,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAWLKAFTABSNI-YWDFIMJQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCC(C3=CC(=O)C(=CC=C3C2=C1OC)SC)N)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2CC[C@@H](C3=CC(=O)C(=CC=C3C2=C1OC)SC)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-7-Amino-1,2-dimethoxy-10-(methylthio)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

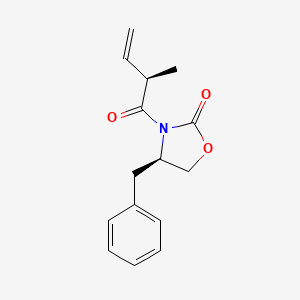

![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144731.png)